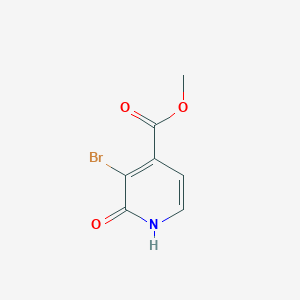

Methyl 2-hydroxy-3-bromo-isonicotinate

Description

Contextualization of Pyridine (B92270) and Isonicotinic Acid Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, largely due to the presence of a nitrogen atom in the aromatic ring. nih.gov The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have historically led to the development of a wide array of drugs. nih.gov Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position. wikipedia.org

These compounds are highly versatile scaffolds in medicinal chemistry for several reasons. The pyridine ring is a common feature in many biologically active molecules and approved pharmaceuticals, valued for its ability to interact with biological targets through forces like hydrogen bonding and pi-pi stacking. nih.govnbinno.com The carboxylic acid group adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. nih.gov Furthermore, the ease of substituting other functional groups at various positions on the pyridine ring allows chemists to fine-tune the molecule's activity, selectivity, and other properties. nih.gov

Derivatives of isonicotinic acid are used as starting materials or intermediates in the synthesis of a variety of products, including pharmaceuticals and coordination polymers. wikipedia.orgsigmaaldrich.com

Significance of Halogenated and Hydroxylated Heterocycles as Strategic Building Blocks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to modern drug design. nih.gov Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The inclusion of heteroatoms can modify properties like solubility, lipophilicity, and polarity. nih.gov

Adding halogen atoms (such as bromine) and hydroxyl groups to these heterocyclic structures is a key strategy in medicinal chemistry. researchgate.netresearchgate.net

Benefits of Halogenation:

Enhanced Biological Profile : Introducing halogen atoms can significantly improve the potency and pharmacokinetic properties of a drug molecule. researchgate.netresearchgate.net

Increased Permeability : It can increase a molecule's ability to cross membranes, like the blood-brain barrier. researchgate.net

Metabolic Stability : Halogenation can lead to lower metabolic degradation, extending the effective lifetime of a drug. researchgate.net

Binding Affinity : These atoms can enhance how strongly a molecule binds to its target. nbinno.comresearchgate.net The formation of "halogen bonds" is now recognized as a favorable interaction that stabilizes ligand-target complexes. researchgate.netacs.org

Significance of Hydroxylation:

Antioxidant Effects : The 3-hydroxypyridine (B118123) structure, in particular, is associated with antioxidant and membranotropic effects. mdpi.com

Reactive Sites : Hydroxyl groups provide reactive sites for further chemical modifications, allowing for the creation of more complex molecules.

Rationale for Dedicated Academic Investigation of Methyl 2-hydroxy-3-bromo-isonicotinate

The specific structure of this compound makes it a compound of significant academic interest. It combines three key structural features into a single, versatile building block:

Isonicotinic Acid Core : Provides a proven heterocyclic scaffold known for its presence in biologically active compounds. nih.govnbinno.com

Bromine Atom : Offers the benefits of halogenation, including enhanced binding capabilities and metabolic stability, while also serving as a reactive handle for further synthetic transformations like nucleophilic substitution and cross-coupling reactions. smolecule.comnbinno.com

Hydroxyl Group : Introduces potential antioxidant properties and another site for derivatization. smolecule.commdpi.com

This unique combination of functional groups on a stable pyridine framework makes this compound a highly strategic intermediate. It allows researchers to explore the synthesis of novel compounds with potentially enhanced biological activities for applications in drug discovery and materials science. smolecule.com

Overview of Research Trajectories and Multidisciplinary Relevance

Research into this compound is primarily focused on its utility as a synthetic intermediate. smolecule.com The key research trajectories involve using its reactive sites for further chemical modifications.

Key Research Areas:

Synthesis : The typical synthesis involves a multi-step process starting with the bromination of methyl isonicotinate (B8489971), followed by hydroxylation. smolecule.com

Derivatization : The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the attachment of a wide variety of other functional groups. smolecule.com This is crucial for creating libraries of related compounds to screen for biological activity.

Its multidisciplinary relevance stems from the potential applications of the molecules derived from it:

Pharmaceuticals : It serves as an intermediate in the synthesis of new pharmaceutical compounds. smolecule.com

Medicinal Chemistry : The compound is studied for its own potential therapeutic effects and as a model for understanding how halogenation and hydroxylation affect the biological activity of pyridine derivatives. smolecule.comnbinno.com

Materials Science : Halogenated heterocycles are also important in the development of electronic materials, such as those used in organic light-emitting diodes (OLEDs), due to their unique electronic and optical properties. nbinno.com

Compound Data

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 198268-93-8 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

Table 2: Key Structural Components and Their Significance

| Component | Significance |

| Pyridine Ring | A foundational heterocyclic scaffold prevalent in pharmaceuticals, offering sites for biological interaction. nih.govnbinno.com |

| Ester Group (Methyl isonicotinate) | Provides a base structure that can be readily synthesized and modified. |

| Bromine Atom (Halogen) | Enhances metabolic stability and binding affinity; acts as a versatile reactive site for creating new derivatives. smolecule.comresearchgate.net |

| Hydroxyl Group | Offers potential antioxidant properties and an additional point for chemical modification. mdpi.com |

List of Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

methyl 3-bromo-2-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,1H3,(H,9,10) |

InChI Key |

NUGJXRCCYCGPTE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Hydroxy 3 Bromo Isonicotinate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is the foundational process of planning a chemical synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Methyl 2-hydroxy-3-bromo-isonicotinate, the primary disconnections involve the carbon-bromine bond, the carbon-hydroxyl bond, and the ester linkage. This analysis reveals potential synthetic pathways and highlights the critical challenges, primarily the regioselective installation of three different substituents.

Precursor Selection and Design for Regioselective Functionalization

The selection of a suitable precursor is paramount for achieving the desired substitution pattern on the pyridine (B92270) ring. A logical starting point is a molecule that already contains one or more of the required functionalities or a group that can direct the regioselective introduction of the others.

A highly effective strategy begins with 2-hydroxyisonicotinic acid (also known as 2-oxo-1H-pyridine-4-carboxylic acid). nih.gov This precursor is advantageous for several reasons:

Inherent Tautomerism : It exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) form and the 2-pyridone form. wikipedia.orgiipseries.org The 2-pyridone tautomer is generally favored in polar solvents. iipseries.org

Directing Effects : The hydroxyl/oxo group at the C2 position is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the C3 and C5 positions. iipseries.org

Carboxylic Acid Handle : The carboxylic acid at C4 provides a functional handle that can be esterified to the desired methyl ester in a later step.

An alternative precursor could be methyl 2-hydroxyisonicotinate , which would be formed by the esterification of 2-hydroxyisonicotinic acid. Functionalizing this ester directly would avoid a final esterification step, though the reaction conditions for subsequent steps would need to be compatible with the ester group. The choice between the acid and the ester precursor depends on the specific conditions planned for the subsequent bromination and hydroxylation steps. The development of regioselective functionalization of 2-chloropyridines has also been explored as a strategy for preparing orthogonally functionalized pyridine derivatives, which could be adapted for this synthesis. mdpi.com

Strategic Introduction of Bromine Substituent

The introduction of the bromine atom at the C3 position is a key regiochemical challenge. The timing of this step is critical. Introducing bromine onto the 2-hydroxyisonicotinate scaffold is the most logical approach. The powerful activating and ortho-, para- directing nature of the C2-hydroxyl group strongly favors electrophilic attack at the C3 position. This inherent electronic bias simplifies the synthesis by directing the brominating agent to the desired location, thereby achieving high regioselectivity. iipseries.orgmdpi.com Attempting to introduce the bromine before the hydroxyl group would be significantly more challenging, as the electron-deficient pyridine ring is deactivated towards electrophilic substitution. wikipedia.org

Mechanistic Pathways for Hydroxyl Group Installation

While the most straightforward approach begins with an already hydroxylated precursor like 2-hydroxyisonicotinic acid, several advanced methods exist for the installation of hydroxyl groups onto a pyridine ring.

One innovative, metal-free approach involves the photochemical rearrangement of pyridine N-oxides. nih.govacs.org Oxidation of the pyridine nitrogen atom with an agent like a peracid yields a pyridine N-oxide. wikipedia.org Subsequent irradiation, typically with UV light (e.g., 254 nm), can induce a valence isomerization and rearrangement, leading to the formation of hydroxylated pyridines. nih.govacs.org While this method has been demonstrated to be highly effective for C3 hydroxylation, variations in the substrate and reaction conditions can influence the position of hydroxylation, with some quinoline N-oxides yielding C2-hydroxylated products. nih.govacs.org

A more traditional method involves the oxidation of a pyridine-based compound in water using elemental fluorine, which can directly yield a 2-hydroxypyridine derivative. google.com Another classical route is the Chichibabin reaction, which typically installs an amino group at the 2-position that could potentially be converted to a hydroxyl group in subsequent steps. wikipedia.org

Detailed Synthetic Pathways and Reaction Sequences

Based on the retrosynthetic analysis, a plausible forward synthesis starts with the esterification of 2-hydroxyisonicotinic acid to yield methyl 2-hydroxyisonicotinate. This intermediate is then subjected to a regioselective bromination reaction to install the bromine atom at the C3 position.

Bromination Protocols and Reagent Systems

The bromination of the electron-rich methyl 2-hydroxyisonicotinate intermediate can be achieved using a variety of electrophilic brominating agents. The choice of reagent and reaction conditions is crucial for maximizing yield and selectivity while minimizing the formation of poly-brominated or other isomeric byproducts.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. mdpi.com In this mechanism, the electron-rich 2-pyridone ring acts as a nucleophile, attacking an electrophilic source of bromine (Br⁺). The C2-hydroxyl group strongly activates the ring, making the reaction proceed under relatively mild conditions. The reaction is directed to the C3 position, which is ortho to the activating hydroxyl group.

Common reagent systems for this transformation are effective for achieving high regioselectivity. mdpi.com The careful control of reaction temperature is often necessary to prevent the formation of isomeric products. orgsyn.org

| Reagent System | Typical Conditions | Application Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), 0-60 °C | A widely used, mild, and selective brominating agent for activated aromatic and heterocyclic rings. mdpi.com |

| Bromine (Br₂) in Acetic Acid | Acetic Acid (AcOH), Room Temp. | A classic method, though potentially less selective than NBS and requires careful handling of liquid bromine. |

| Tetraalkylammonium tribromides | Dichloromethane (CH₂Cl₂) | Known for high para-selectivity in the bromination of phenols, indicating good regiocontrol. mdpi.com |

| NBS / Silica gel | Non-polar solvent | A solid-supported reagent system that can offer enhanced regioselectivity and easier product purification. mdpi.com |

Radical-Mediated Bromination Considerations

The introduction of a bromine atom at the C-3 position of the methyl 2-hydroxy-isonicotinate core via a radical-mediated pathway presents a significant synthetic challenge due to the inherent reactivity of the pyridine ring. The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) directs electrophilic substitution to the 3- and 5-positions. However, radical reactions are less governed by the electronic directing effects of substituents and more by the stability of the resulting radical intermediates.

Key considerations for a successful radical-mediated bromination include the choice of brominating agent and the method of radical initiation. Reagents such as N-bromosuccinimide (NBS) are commonly employed as sources of bromine radicals. google.com Initiation can be achieved through the use of chemical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, or through photochemical methods involving UV irradiation. google.com

The reaction solvent plays a crucial role in the outcome of radical brominations. Non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are often preferred to minimize competing ionic reactions. google.com The temperature of the reaction must also be carefully controlled to balance the rate of radical generation with the potential for undesired side reactions.

Table 1: Factors Influencing Radical-Mediated Bromination

| Factor | Considerations | Potential Outcomes |

| Brominating Agent | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Source of bromine radicals, can influence selectivity. |

| Initiator | AIBN, Dibenzoyl Peroxide, UV light | Controls the rate of radical formation. |

| Solvent | Carbon tetrachloride, Cyclohexane, Chlorobenzene | Can affect reaction pathway and suppress ionic side reactions. |

| Temperature | Varies depending on initiator | Influences reaction rate and selectivity. |

Detailed research findings on the direct radical-mediated bromination of methyl 2-hydroxy-isonicotinate are not extensively reported, suggesting that achieving high regioselectivity at the C-3 position in the presence of the hydroxyl and ester groups may be challenging. Alternative strategies, such as electrophilic bromination of a more activated precursor, might be more synthetically viable.

Hydroxylation Methods and Reaction Conditions

The introduction of a hydroxyl group at the C-2 position of a 3-bromo-isonicotinate framework can be accomplished through several distinct chemical pathways. The choice of method often depends on the nature of the starting material and the desired reaction conditions.

Nucleophilic Hydroxylation Routes

Nucleophilic aromatic substitution (SNA_r) represents a direct approach to introduce a hydroxyl group. This typically involves the displacement of a suitable leaving group, such as a halide (e.g., chloride), from the C-2 position by a hydroxide (B78521) source. For a substrate like methyl 3-bromo-2-chloro-isonicotinate, reaction with a strong base like sodium hydroxide or potassium hydroxide can lead to the desired product.

The reaction is generally facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which activate the ring towards nucleophilic attack. The reaction conditions, including temperature and solvent, are critical for achieving a successful transformation. Protic solvents like water or alcohols can participate in the reaction, while aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance the reactivity of the nucleophile.

Table 2: Typical Conditions for Nucleophilic Hydroxylation

| Leaving Group | Hydroxide Source | Solvent | Temperature |

| Chloro | Sodium Hydroxide | Water/DMSO | Elevated temperatures |

| Chloro | Potassium Hydroxide | Ethanol/Water | Reflux |

It is important to consider the potential for competing side reactions, such as hydrolysis of the methyl ester group under the basic reaction conditions. Careful control of the reaction time and temperature, as well as the concentration of the base, is necessary to maximize the yield of the desired product.

Oxidative Approaches to Hydroxyl Group Formation

Oxidative methods provide an alternative route to the C-2 hydroxyl group. One such approach involves the oxidation of a 3-bromo-isonicotinate derivative. This can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to oxidation.

A more common strategy involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. The N-oxide functionality activates the C-2 position towards both electrophilic and nucleophilic attack. Subsequent treatment of the N-oxide with an appropriate reagent can lead to the introduction of the hydroxyl group. For instance, rearrangement of the N-oxide under acidic or basic conditions can sometimes yield the corresponding 2-hydroxypyridine. nih.gov

Palladium-catalyzed hydroxylation of halo-pyridines has also emerged as a powerful tool in organic synthesis. nih.govresearchgate.netnih.gov This method typically involves the use of a palladium catalyst, a suitable ligand, and a hydroxide source to replace a halogen atom with a hydroxyl group. For a substrate like methyl 2,3-dibromo-isonicotinate, selective reaction at the 2-position could potentially be achieved through careful choice of catalyst and reaction conditions.

Esterification and Transesterification Techniques for Methyl Group Introduction

The introduction of the methyl ester functionality is a crucial step in the synthesis of this compound. This can be achieved either by direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

The most common method for direct esterification is the Fischer esterification, which involves reacting the carboxylic acid (2-hydroxy-3-bromo-isonicotinic acid) with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgkhanacademy.orgwikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, and the water formed during the reaction is often removed. masterorganicchemistry.com

Table 3: Common Acid Catalysts for Fischer Esterification

| Catalyst | Typical Conditions |

| Sulfuric Acid (H₂SO₄) | Reflux in methanol |

| Hydrochloric Acid (HCl) | Methanol solution at room temperature or reflux |

| p-Toluenesulfonic Acid (TsOH) | Reflux in methanol with azeotropic removal of water |

Transesterification is an alternative method where an existing ester (e.g., an ethyl ester) is converted to the methyl ester by reaction with methanol. chemtube3d.comwikipedia.org This reaction can be catalyzed by either an acid or a base. researchgate.netresearchgate.net Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification, using a catalyst such as sodium methoxide, is often faster but carries the risk of promoting other base-sensitive side reactions.

Multi-Step Conversions from Related Pyridine Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from more readily available pyridine precursors. These routes offer flexibility in the introduction of the required functional groups.

Diazotization-Hydrolysis Pathways

A well-established method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary amino group, followed by hydrolysis of the resulting diazonium salt. In the context of the target molecule, this would involve starting with a precursor such as methyl 3-amino-2-hydroxy-isonicotinate.

The diazotization step is typically carried out by treating the aminopyridine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid at low temperatures (0-5 °C). researchgate.netorganic-chemistry.orgyoutube.com This reaction forms a pyridine-diazonium salt.

The subsequent hydrolysis of the diazonium salt to the hydroxyl group can be achieved by warming the reaction mixture. wikipedia.orgorganic-chemistry.org The nitrogen gas evolved during this step drives the reaction to completion. The Sandmeyer reaction, which often employs copper salts, can also be used to facilitate the conversion of the diazonium salt to the hydroxylated product. wikipedia.orgorganic-chemistry.org

Table 4: General Steps in Diazotization-Hydrolysis

| Step | Reagents | Temperature | Key Intermediate |

| Diazotization | NaNO₂, HCl (aq) | 0-5 °C | Pyridine-diazonium salt |

| Hydrolysis | H₂O, Heat | Elevated temperatures | Hydroxylated pyridine |

This pathway's success is contingent on the stability of the intermediate diazonium salt and the ability to control the reaction conditions to favor hydrolysis over other potential reactions of the diazonium group.

Sequential Functional Group Transformations

The construction of this compound is typically achieved through a multi-step synthetic sequence. A plausible and common strategy involves starting with a pre-functionalized pyridine ring, such as 2-hydroxy-isonicotinic acid, and sequentially introducing the remaining functionalities.

Route 1: Esterification followed by Bromination

Esterification of 2-hydroxy-isonicotinic acid: The first step in this sequence is the conversion of the carboxylic acid group of 2-hydroxy-isonicotinic acid into a methyl ester. This is a standard esterification reaction, often carried out by reacting the acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. chemicalbook.com The product of this step is Methyl 2-hydroxy-isonicotinate.

Bromination of Methyl 2-hydroxy-isonicotinate: The subsequent step is the regioselective bromination of the pyridine ring. The 2-hydroxy (or its tautomeric 2-pyridone) group is an activating group, directing electrophilic substitution to the adjacent positions. The bromination is typically performed using a suitable brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in an appropriate solvent. cdnsciencepub.comresearchgate.net The reaction's regioselectivity is crucial to ensure the bromine atom is introduced at the C-3 position.

Route 2: Bromination followed by Esterification

An alternative sequence involves reversing the order of the functional group transformations.

Bromination of 2-hydroxy-isonicotinic acid: In this approach, the pyridine ring is first brominated. The reaction conditions must be carefully controlled to achieve mono-bromination at the desired position. Kinetic studies on the bromination of pyridone systems show that the reaction is facile and can lead to di-substitution if not properly managed, often by controlling the pH of the medium. cdnsciencepub.comresearchgate.net

Esterification of 3-bromo-2-hydroxy-isonicotinic acid: The resulting 3-bromo-2-hydroxy-isonicotinic acid is then esterified using methanol and an acid catalyst, similar to the method described in Route 1, to yield the final product.

Optimization of Reaction Parameters for Enhanced Efficiency and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

The choice of solvent significantly impacts both the esterification and bromination steps. For the acid-catalyzed esterification, an excess of the alcohol reactant (methanol) can often serve as the solvent, driving the equilibrium towards the product.

In the bromination step, the solvent plays a critical role in modulating the reactivity of the brominating agent and influencing the reaction's regioselectivity. The polarity of the solvent can affect the stability of the intermediates in the electrophilic aromatic substitution mechanism. cdnsciencepub.com A range of solvents, from non-polar (like carbon tetrachloride or dichloromethane) to polar aprotic (like acetonitrile) and polar protic (like acetic acid), have been explored for the bromination of aromatic and heteroaromatic compounds. cdnsciencepub.comgoogle.com The solubility of pyridinium salts, which can form during the reaction, is also a key consideration, with solvents like acetic acid being suitable for dissolving these salts. cdnsciencepub.com

| Solvent | Type | Potential Effect on Bromination | Reference |

| Dichloromethane | Non-polar | Common solvent for NBS brominations, generally inert. | nih.gov |

| Acetic Acid | Polar Protic | Can dissolve reagents and pyridinium salt byproducts. | cdnsciencepub.com |

| Acetonitrile | Polar Aprotic | Can influence reaction rates and is a preferred solvent in some modern bromination protocols. | google.com |

| Chloroform | Non-polar | Found to be a suitable solvent that does not react with bromine. | cdnsciencepub.com |

Temperature is a critical parameter for controlling reaction rates and minimizing side reactions. Esterification reactions are typically conducted at elevated temperatures (reflux) to achieve a reasonable reaction rate. chemicalbook.com

For bromination, the temperature must be carefully controlled to manage the reaction's exothermicity and to enhance selectivity. Electrophilic brominations of activated rings like 2-pyridones can be very rapid. cdnsciencepub.com Performing the reaction at lower temperatures, for instance, from 0°C to room temperature, can help prevent over-bromination (di-substitution) and the formation of undesired byproducts. nih.gov In some cases, reactions are carried out at temperatures between 50°C and 90°C to achieve a reasonable reaction time. google.com Pressure is generally not a key parameter for these liquid-phase reactions unless volatile reagents are used at temperatures above their boiling points.

For the esterification step, strong protic acids like sulfuric acid are common and effective catalysts. chemicalbook.com

In the context of brominating the 2-pyridone ring, the reaction is an electrophilic aromatic substitution that may not require a catalyst due to the activated nature of the ring. However, in some aromatic brominations, Lewis acids are used as catalysts. For pyridine derivatives, pyridine itself can act as a catalyst in certain halogenation reactions, although its effect can sometimes be attributed to a general salt effect rather than specific catalysis. cdnsciencepub.comresearchgate.net

For the synthesis of this compound, which is an achiral molecule, stereocontrol is not applicable. Therefore, the use of chiral catalysts or ligands for stereoselective synthesis is not relevant to this particular target compound.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. nih.govijarsct.co.in This involves designing synthetic routes that maximize the incorporation of starting materials into the final product and minimize waste generation. acs.orgrsc.org

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. primescholars.com

For the proposed synthesis via Route 1 (Esterification followed by Bromination):

Step 1: Esterification C₆H₅NO₃ (2-hydroxy-isonicotinic acid) + CH₄O (Methanol) → C₇H₇NO₃ (Methyl 2-hydroxy-isonicotinate) + H₂O

Atom Economy = [Mass of C₇H₇NO₃] / [Mass of C₆H₅NO₃ + Mass of CH₄O] * 100

Atom Economy = [153.14] / [139.11 + 32.04] * 100 ≈ 89.4%

Step 2: Bromination with NBS C₇H₇NO₃ (Methyl 2-hydroxy-isonicotinate) + C₄H₄BrNO₂ (NBS) → C₇H₆BrNO₃ (Product) + C₄H₅NO₂ (Succinimide)

Atom Economy = [Mass of C₇H₆BrNO₃] / [Mass of C₇H₇NO₃ + Mass of C₄H₄BrNO₂] * 100

Atom Economy = [232.03] / [153.14 + 177.99] * 100 ≈ 69.9%

The Environmental Factor (E-factor) provides a more practical measure of waste by calculating the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.

E-factor = [Total Mass of Waste (kg)] / [Mass of Product (kg)]

Solvent Minimization and Replacement Strategies

The reduction or replacement of hazardous and volatile organic solvents (VOCs) is a primary goal in sustainable chemical synthesis. Traditional syntheses of pyridine derivatives often employ chlorinated solvents or polar aprotic solvents which pose environmental and health risks. For the synthesis of this compound, several strategies can be employed to minimize solvent use.

One key approach is the adoption of solvent-free reaction conditions, often facilitated by mechanochemistry (ball-milling). For instance, the esterification of a pyridine carboxylic acid precursor could potentially be achieved under solvent-free conditions at room temperature. Research has demonstrated that esterification reactions can proceed efficiently using high-speed ball-milling, eliminating the need for bulk solvents. nih.gov This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields.

Another strategy involves the use of greener or more benign alternative solvents. For the bromination step, which is often carried out in chlorinated solvents like carbon tetrachloride or dichloromethane, greener alternatives are actively being sought. Acetic acid can serve as a more environmentally friendly solvent for bromination reactions. reddit.comresearchgate.net Furthermore, research into indole-catalyzed bromination has shown that heptane, a less hazardous solvent, can be used effectively, simplifying purification and allowing for solvent recycling. proquest.com The use of ionic liquids or deep eutectic solvents also presents a promising avenue for replacing traditional organic solvents in various steps of the synthesis of pyridine derivatives.

In the context of esterification, while traditional methods often involve refluxing in an alcohol with an acid catalyst, modern approaches aim to reduce the excess alcohol that often serves as both reactant and solvent. Utilizing an inert, water-immiscible organic solvent that forms an azeotrope with water allows for the continuous removal of the water byproduct, driving the reaction to completion without the need for a large excess of the alcohol. google.com

The following table summarizes potential solvent replacement strategies for the synthesis of this compound precursors.

| Reaction Step | Traditional Solvent | Greener Alternative/Strategy | Rationale |

| Bromination | Dichloromethane, Carbon Tetrachloride | Acetic Acid, Heptane, Solvent-free (Mechanochemistry) | Reduced toxicity and environmental impact. reddit.comproquest.com |

| Esterification | Excess Methanol | Minimal Methanol with Azeotropic Water Removal, Solvent-free (Ball-milling) | Reduced solvent waste and improved reaction efficiency. nih.govgoogle.com |

| Hydroxylation | Polar Aprotic Solvents (e.g., DMF) | Water (where feasible), Ionic Liquids | Reduced toxicity and potential for recyclability. |

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts focuses on replacing hazardous substances with safer alternatives, improving atom economy, and enabling catalytic cycles to reduce waste.

For the crucial bromination step in the synthesis of this compound, traditional methods often employ elemental bromine (Br₂), which is highly toxic and corrosive. wordpress.com A greener alternative is the use of N-bromosuccinimide (NBS), a solid reagent that is easier and safer to handle. wordpress.comcommonorganicchemistry.com While NBS improves safety, it has a lower atom economy. wordpress.com To further enhance the sustainability of bromination, catalytic systems are being explored. For example, indole-based organocatalysts can be used in conjunction with N-bromoimides, allowing for reactions in more environmentally friendly solvents. proquest.com

Electrochemical methods offer a particularly sustainable approach to bromination. These methods can utilize inexpensive and safe bromine salts, avoiding the need for harsh oxidants or catalysts. acs.orgacs.org By using electricity as a "reagent," electrochemical bromination can proceed under mild conditions with high regioselectivity, significantly reducing the environmental impact. acs.orgacs.org

In the esterification of the isonicotinic acid precursor, strong mineral acids like sulfuric acid are often used as catalysts. These are corrosive and generate significant waste during neutralization. google.com More sustainable alternatives include the use of solid acid catalysts, which can be easily recovered and reused. Alkane sulfonic acids have also been shown to be effective catalysts for the esterification of pyridine carboxylic acids in smaller quantities than traditional mineral acids. google.com

The introduction of the hydroxyl group onto the pyridine ring is another key transformation. A potential green approach involves the synthesis of a pyridine N-oxide followed by rearrangement. This can be achieved using milder reagents and can avoid the harsh conditions sometimes required for direct hydroxylation.

The table below outlines some sustainable reagent and catalyst alternatives for the synthesis of this compound.

| Reaction Step | Traditional Reagent/Catalyst | Sustainable Alternative | Key Advantages |

| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Electrochemical Bromination, CBr₄ with photocatalysis | Improved safety, milder conditions, reduced waste. wordpress.comacs.orgresearchgate.net |

| Esterification | Sulfuric Acid | Solid Acid Catalysts, Alkane Sulfonic Acids, Deoxyfluorinating agents (e.g., Pyridinesulfonyl fluoride) | Catalyst reusability, reduced waste, milder conditions. google.comrsc.org |

| Hydroxylation | Harsh Oxidizing Agents | Pyridine N-oxide rearrangement | Milder reaction conditions. google.com |

By integrating these advanced methodologies, the synthesis of this compound can be designed to be more environmentally benign, aligning with the principles of green and sustainable chemistry.

Reactivity and Chemical Transformations of Methyl 2 Hydroxy 3 Bromo Isonicotinate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of Methyl 2-hydroxy-3-bromo-isonicotinate, both the 2-hydroxy and the 4-methoxycarbonyl groups can potentially act as directing metalation groups (DMGs). The coordination of a strong lithium amide base, such as lithium diisopropylamide (LDA), to the heteroatom of the DMG directs the deprotonation to the adjacent ortho position.

Regioselective Halogen Exchange Reactions

The bromine atom at the C3 position of this compound is susceptible to halogen-metal exchange reactions. Treatment with strong organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the formation of a 3-lithiopyridine intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position.

Furthermore, the phenomenon known as "halogen dance," a base-catalyzed isomerization of halogenated aromatics, could potentially be observed with this compound under specific basic conditions. This could lead to the migration of the bromine atom to other positions on the pyridine ring, although the current substitution pattern may disfavor such a rearrangement.

Cross-Coupling Chemistry at the Bromine Centerresearchgate.netresearchgate.net

The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can readily participate in this reaction, coupling with a variety of aryl- and vinylboronic acids or their corresponding esters. This reaction provides a direct route to 3-aryl or 3-vinyl substituted 2-hydroxypyridine (B17775) derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

| Aryl/Vinyl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 88 |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 75 |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl compounds. This compound can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines, to afford the corresponding 3-amino-2-hydroxypyridine (B57635) derivatives. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 78 |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 85 |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90 | 82 | |

| n-Butylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 75 |

Sonogashira Coupling for Alkynyl Group Introductionresearchgate.net

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups onto an aromatic or heteroaromatic ring. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This compound can undergo Sonogashira coupling with various terminal alkynes to yield 3-alkynyl-2-hydroxypyridine derivatives. These products are valuable intermediates for the synthesis of a variety of heterocyclic compounds and conjugated systems.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 88 |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine (B6355638) | DMF | 90 | 85 |

| Propargyl alcohol | PdCl₂(dppf) | CuI | i-Pr₂NH | Dioxane | 100 | 79 |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Sonogashira reactions, the bromine atom at the C-3 position of this compound serves as a versatile handle for various other transition metal-catalyzed cross-coupling reactions. These methodologies allow for the formation of diverse carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this heterocyclic building block. Notable among these are the Stille, Negishi, and Buchwald-Hartwig amination reactions.

The Stille reaction facilitates the coupling of the bromo-isonicotinate with organostannanes. wikipedia.orglibretexts.org This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. wikipedia.org A typical catalytic system for the Stille coupling involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and is often conducted in a non-polar aprotic solvent like toluene or dioxane.

The Negishi coupling offers an alternative C-C bond-forming strategy, employing organozinc reagents. wikipedia.orgorganic-chemistry.org These reactions are known for their high reactivity and the ability to form bonds between various hybridized carbon atoms. wikipedia.org Palladium or nickel catalysts are commonly used, with palladium catalysts generally offering higher yields and greater functional group tolerance. wikipedia.org

For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong base, such as sodium tert-butoxide, and a bulky phosphine ligand. researchgate.net The choice of ligand is crucial for the reaction's success and has been the subject of extensive development. wikipedia.org

The following table summarizes plausible conditions for these coupling reactions with this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Conditions |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - | Toluene | Heat |

| Negishi Coupling | R-ZnCl | Pd(PPh₃)₄ or Ni(acac)₂ | - | THF | Room Temp to Heat |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | Heat |

Functional Group Interconversions of Ester Moiety

The methyl ester group of this compound can undergo several important transformations, including hydrolysis to the corresponding carboxylic acid, and conversion to amides or alcohols through amidation and reduction reactions, respectively.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to 2-hydroxy-3-bromo-isonicotinic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, initially forming the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis is an alternative method, generally performed by heating the ester in an aqueous solution containing a strong mineral acid like hydrochloric acid or sulfuric acid. This process is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

| Hydrolysis Condition | Reagent | Product |

| Basic (Saponification) | 1. NaOH (aq), Heat 2. HCl (aq) | 2-hydroxy-3-bromo-isonicotinic acid |

| Acidic | HCl (aq) or H₂SO₄ (aq), Heat | 2-hydroxy-3-bromo-isonicotinic acid |

Amidation and Reduction Reactions

The ester moiety can be converted into an amide through reaction with a primary or secondary amine. This transformation can be facilitated by heating the ester directly with the amine, particularly if the amine is used in large excess. However, for less reactive amines or to achieve milder reaction conditions, activating agents or catalysts are often employed. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the amidation of methyl esters. nih.gov The reaction with primary amines yields secondary amides, while secondary amines produce tertiary amides.

Reduction of the ester group to a primary alcohol, yielding (3-bromo-2-hydroxy-pyridin-4-yl)methanol, requires a strong reducing agent. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but its reactivity can be enhanced with certain additives. A more reliable and commonly used reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comorganic-chemistry.orglibretexts.orgresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to decompose the excess hydride and hydrolyze the resulting aluminum alkoxide complex.

Derivatization and Chemical Modification of the Hydroxyl Group

The 2-hydroxy group on the pyridine ring of this compound is a key site for further molecular modification. It can readily undergo alkylation and acylation to form ethers and esters, respectively. It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. Consequently, reactions such as alkylation can potentially occur on either the oxygen or the nitrogen atom, leading to a mixture of products. The regioselectivity of these reactions can often be influenced by the choice of reagents and reaction conditions.

Alkylation and Acylation Strategies

Alkylation of the hydroxyl group is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide (or pyridinoxide) species, which then displaces the halide from the alkylating agent in a nucleophilic substitution reaction. The choice of base and solvent can influence the ratio of O-alkylation to N-alkylation.

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base like pyridine or triethylamine. Pyridine can serve as both the solvent and the base, activating the acylating agent and scavenging the acidic byproduct (e.g., HCl). This reaction leads to the formation of an ester linkage at the C-2 position.

Ether and Ester Formation

The formation of ethers via alkylation introduces an alkoxy group at the C-2 position. This transformation can alter the steric and electronic properties of the molecule, which can be useful in the synthesis of derivatives with modified biological activities or physical properties.

The formation of esters through acylation provides a means to introduce a wide variety of acyl groups. These ester derivatives can serve as prodrugs or as intermediates for further synthetic manipulations. The ester linkage can be cleaved under basic or acidic conditions to regenerate the hydroxyl group if needed.

The following table outlines representative reactions for the derivatization of the hydroxyl group.

| Reaction | Reagent | Base | Product Type |

| Alkylation | R-X (Alkyl Halide) | K₂CO₃ or NaH | 2-Alkoxy-3-bromo-isonicotinate |

| Acylation | RCOCl (Acyl Chloride) | Pyridine | 2-Acyloxy-3-bromo-isonicotinate |

| Acylation | (RCO)₂O (Anhydride) | Pyridine, DMAP | 2-Acyloxy-3-bromo-isonicotinate |

Tautomeric Equilibria (Keto-Enol) and Their Influence on Reactivity

This compound, like other 2-hydroxypyridines, exists as a dynamic equilibrium between two tautomeric forms: the hydroxy (enol or lactim) form and the pyridone (keto or lactam) form. chemtube3d.comnih.gov This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. nih.gov The equilibrium is fundamental to understanding the compound's chemical behavior, as each tautomer presents a unique set of reactive sites.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.orgresearchgate.net In non-polar solvents, the less polar 2-hydroxypyridine tautomer is generally favored. wikipedia.org Conversely, in polar solvents like water or alcohols, the equilibrium shifts significantly toward the more polar 2-pyridone form, which is stabilized by intermolecular hydrogen bonding and dipole-dipole interactions. wikipedia.orgresearchgate.net In the solid state, 2-pyridones typically form helical structures stabilized by hydrogen bonds, favoring the keto form. wikipedia.org

The electronic nature of substituents on the pyridine ring also exerts a strong influence on the tautomeric balance. semanticscholar.org For this compound, the ring is decorated with two electron-withdrawing groups: a bromine atom at the C-3 position and a methyl ester group at the C-4 position. Electron-withdrawing substituents, such as a nitro group, have been shown to favor the pyridone form. semanticscholar.org Therefore, it is anticipated that the cumulative electron-withdrawing effects of the bromo and methoxycarbonyl groups in this compound will similarly favor the 2-pyridone tautomer, particularly in condensed phases and polar media.

The existence of this tautomeric equilibrium has a profound impact on the compound's reactivity:

Ambident Nucleophilicity: The molecule can act as a nucleophile from different atoms depending on the tautomer present. The 2-hydroxypyridine form can undergo O-alkylation or O-acylation at the hydroxyl group. In contrast, the 2-pyridone form, which is generally the more abundant tautomer in solution, reacts with electrophiles primarily at the nitrogen atom (N-alkylation/acylation) or sometimes at the exocyclic oxygen, demonstrating the characteristics of a ditopic receptor. wikipedia.org

Electrophilic Substitution: The electron density of the pyridine ring is different in each tautomer. The 2-pyridone form is more electron-rich than the corresponding 2-hydroxypyridine, making it more susceptible to electrophilic aromatic substitution at the C-5 position.

Acidity and Basicity: The pKa values are influenced by the tautomeric equilibrium. The N-H bond of the pyridone is acidic, while the pyridine nitrogen in the hydroxy form is basic. The electron-withdrawing substituents on the target molecule are expected to increase the acidity of the N-H proton.

Table 1: Tautomeric Forms and Potential Reactive Sites

| Tautomer | Structure | Key Reactive Sites | Potential Reactions |

|---|---|---|---|

| 2-Hydroxy Form (Lactim) |  |

-OH group (nucleophilic oxygen)- Pyridine Nitrogen (basic) | O-alkylation, O-acylation, Protonation |

| 2-Pyridone Form (Lactam) |  | -N-H group (nucleophilic nitrogen, acidic proton)- Carbonyl Oxygen (nucleophilic) | N-alkylation, N-acylation, Deprotonation |

| -N-H group (nucleophilic nitrogen, acidic proton)- Carbonyl Oxygen (nucleophilic) | N-alkylation, N-acylation, Deprotonation |

Cyclization Reactions and Ring Annulation Strategies

The structure of this compound incorporates multiple functional groups that can serve as handles for the construction of fused heterocyclic systems. The C3-bromo substituent and the C2-hydroxy/oxo group are particularly valuable for participating in cyclization and ring annulation reactions, providing pathways to novel polycyclic scaffolds.

One prominent strategy involves the synthesis of furo[2,3-b]pyridines, a core structure of interest in medicinal chemistry. nih.govresearchgate.net This can be achieved through the reaction of the 2-hydroxypyridine tautomer with bifunctional reagents. For instance, O-alkylation with an α-halo ketone or ester, followed by an intramolecular condensation or cyclization, can lead to the formation of a furan (B31954) ring fused to the pyridine core. This approach typically involves nucleophilic attack by the hydroxyl oxygen, followed by ring closure. nih.gov

Furthermore, the bromine atom at the C-3 position is a key functional group for modern cross-coupling and annulation methodologies, particularly those catalyzed by transition metals like palladium. nih.govnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of additional rings. For example, a palladium-catalyzed reaction with a strained alkene could proceed via intermolecular addition of the arylpalladium intermediate followed by an intramolecular C-H functionalization, leading to a new annulated ring system. nih.gov Similarly, coupling reactions like the Sonogashira or Heck reaction can introduce functionalities that subsequently undergo intramolecular cyclization to yield fused polycycles. nih.gov

Below is a table summarizing potential cyclization and annulation strategies using this compound as a precursor.

Table 2: Potential Cyclization and Annulation Reactions

| Reaction Type | Reagents & Conditions | Fused Ring System Formed | Description |

|---|---|---|---|

| Intramolecular Alkylation | 1. α-halo ketone (e.g., BrCH₂COR), Base2. Acid or Base catalyst | Furo[2,3-b]pyridine | The 2-hydroxy group acts as a nucleophile to displace the halide, followed by an intramolecular aldol-type condensation to form the furan ring. nih.gov |

| Palladium-Catalyzed Annulation | Strained alkene (e.g., norbornene), Pd(OAc)₂, Ligand, Base | Polycyclic fused pyridine | Involves oxidative addition of the C-Br bond to Pd(0), insertion of the alkene, and subsequent intramolecular C-H activation to close the ring. nih.gov |

| Sonogashira Coupling & Cyclization | Terminal alkyne (e.g., HC≡CR), Pd catalyst, Cu(I) cocatalyst, Base | Furo[2,3-b]pyridine or Pyrrolo[2,3-b]pyridine | Initial C-C bond formation at the C-3 position, followed by an intramolecular attack of the C-2 oxygen or nitrogen onto the alkyne (heteroannulation). nih.gov |

| Hetaryne Cyclization | Strong base (e.g., NaNH₂, LDA) | Dipyridopyrazines or similar fused systems | Generation of a hetaryne intermediate by elimination of HBr, which can be trapped by a suitable nucleophile, potentially leading to dimerization or reaction with another species to form a fused system. researchgate.net |

Redox Chemistry of this compound (Oxidation and Reduction)

The redox chemistry of this compound is dictated by the reactivity of its three main functional components: the brominated hydroxypyridine ring, the methyl ester group, and the carbon-bromine bond. Each of these sites can undergo oxidation or reduction under specific conditions, often with a high degree of selectivity.

Oxidation

The pyridine ring is an electron-deficient aromatic system, which generally makes it resistant to oxidative degradation compared to electron-rich heterocycles or benzene (B151609) derivatives. acs.org However, oxidation of the ring nitrogen to form a pyridine-N-oxide is a common transformation for many pyridine derivatives when treated with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org For the title compound, the presence of the 2-hydroxy group could complicate this reaction, potentially leading to alternative reaction pathways or requiring specific reaction conditions. The formation of 2-hydroxypyridine-N-oxide derivatives is known, and these compounds themselves are useful in synthesis. biosynth.com

Reduction

The reduction of this compound offers several avenues for selective chemical transformation.

Reductive Dehalogenation: The carbon-bromine bond is susceptible to cleavage under catalytic hydrogenation conditions. Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) would likely lead to the selective removal of the bromine atom, yielding Methyl 2-hydroxy-isonicotinate. This is a common method for the dehalogenation of aryl halides.

Reduction of the Ester Group: Carboxylic acid esters are generally stable to mild reducing agents like sodium borohydride but can be reduced to primary alcohols by powerful hydride donors such as lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the methyl ester at the C-4 position into a hydroxymethyl group, producing (3-bromo-2-hydroxypyridin-4-yl)methanol. Esters of isonicotinic acid have been noted to be reduced by sodium borohydride in the presence of aluminum chloride, albeit with difficulty. researchgate.net

Reduction of the Pyridine Ring: The aromatic pyridine ring is resistant to reduction and requires more forcing conditions than the other functional groups. Catalytic hydrogenation at high pressures and/or temperatures using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) can reduce the pyridine ring to the corresponding piperidine derivative. This transformation would occur after or concurrently with reductive dehalogenation.

Table 3: Summary of Potential Redox Reactions

| Reaction Type | Reagent(s) | Affected Group | Expected Product |

|---|---|---|---|

| Oxidation | m-CPBA or H₂O₂ | Pyridine Nitrogen | Methyl 3-bromo-2-hydroxy-1-oxo-1,2-dihydropyridine-4-carboxylate (N-Oxide) |

| Reduction | H₂, Pd/C | C-Br Bond | Methyl 2-hydroxyisonicotinate |

| Reduction | LiAlH₄, then H₃O⁺ | Methyl Ester | (3-Bromo-2-hydroxypyridin-4-yl)methanol |

| Reduction | H₂ (high pressure), PtO₂ or Rh/C | Pyridine Ring & C-Br Bond | 4-(Hydroxymethyl)piperidin-2-ol |

Inability to Generate Article on "this compound"

Following a comprehensive and exhaustive search of publicly available scientific literature and patent databases, it has been determined that there is insufficient specific information to generate the requested article on "this compound" while adhering to the provided detailed outline.

The user's instructions demanded a thorough and scientifically accurate article focusing solely on the specified compound, structured around its role as a versatile synthetic intermediate. This included its use as a precursor to complex heterocyclic scaffolds (fused pyridines, polycyclic aromatic nitrogen heterocycles), its contribution to library synthesis, and its role in elaborating pharmaceutical building blocks for drug discovery.

Despite multiple targeted search strategies, the necessary detailed research findings, reaction schemes, and specific examples of this compound's application in these areas could not be located. The available information confirms the compound's existence and general classification as a chemical intermediate, but lacks the specific downstream synthetic applications required to populate the sections and subsections of the requested outline.

Generating an article under these circumstances would require speculation or the use of information from related but distinct chemical compounds, which would violate the core instructions of focusing solely on "this compound" and maintaining strict scientific accuracy. Therefore, the request to generate the specified article cannot be fulfilled.

Methyl 2 Hydroxy 3 Bromo Isonicotinate As a Versatile Synthetic Intermediate

Utility in the Development of Advanced Materials

The unique structural characteristics of Methyl 2-hydroxy-3-bromo-isonicotinate, featuring a hydroxyl group, a bromine atom, and a methyl ester on a pyridine (B92270) ring, position it as a promising candidate for the synthesis of advanced materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures and functional materials through various polymerization techniques.

Precursors for Polymer Synthesis

This compound can serve as a valuable monomer in the synthesis of various polymers through polycondensation reactions. The hydroxyl and bromo functional groups are particularly amenable to forming linkages that build a polymer chain. For instance, the hydroxyl group can react with a carboxylic acid or acyl chloride to form a polyester, while the bromine atom can participate in carbon-carbon bond-forming reactions.

One potential route to polymerization is through the formation of polyethers. In a Williamson-ether-synthesis-like approach, the hydroxyl group could be deprotonated to form a phenoxide-like species, which can then displace a halide on another monomer unit. However, a more common and versatile approach for monomers of this type involves transition-metal-catalyzed cross-coupling reactions.

Several well-established cross-coupling reactions could be employed for the polymerization of this compound. These methods are widely used in the synthesis of conjugated polymers, which are of significant interest for their electronic and photonic properties.

Potential Polymerization Reactions:

| Polymerization Method | Description | Potential Polymer Structure |

| Suzuki Polycondensation | This reaction involves the palladium-catalyzed coupling of the brominated pyridine with a di-boronic acid or di-boronic ester comonomer. This is a highly versatile method for creating C-C bonds. | Alternating copolymers with pyridine units. |

| Stille Polycondensation | In this palladium-catalyzed reaction, the bromo-substituted monomer would be coupled with an organotin comonomer. Stille coupling is known for its tolerance to a wide range of functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org | Conjugated polymers with pyridine moieties in the backbone. |

| Sonogashira Polycondensation | This method utilizes a palladium and copper co-catalyzed coupling of the bromo-substituted monomer with a di-alkyne comonomer to form polymers containing alkyne linkages. scirp.orgresearchgate.netwikipedia.org | Poly(arylene ethynylene)s with pyridine units. |

| Ullmann Coupling Polymerization | A copper-catalyzed reaction that can be used to form biaryl linkages. This could potentially be used for the self-condensation of the monomer to form polypyridine chains. researchgate.netorganic-chemistry.orgwikipedia.orgbyjus.comsci-hub.se | Homopolymers of the pyridine derivative. |

These polymerization strategies would lead to the formation of polymers with pyridine units integrated into the main chain. The properties of the resulting polymers could be tailored by the choice of the comonomer in the cross-coupling reactions.

Building Blocks for Electronic and Photonic Materials

The incorporation of the pyridine ring from this compound into a polymer backbone is of particular interest for the development of electronic and photonic materials. nih.govrsc.org Conjugated polymers containing pyridine units often exhibit unique optoelectronic properties due to the electron-deficient nature of the pyridine ring. nih.gov

Polymers derived from this monomer could find applications in a variety of electronic and photonic devices, including:

Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can influence the electron-transporting properties of the polymer, which is a crucial factor in the efficiency of OLEDs.

Organic Photovoltaics (OPVs): The electronic properties of the polymer, such as the bandgap, can be tuned by copolymerization, making them suitable for use as donor or acceptor materials in solar cells.

Sensors: The nitrogen atom in the pyridine ring can interact with analytes, leading to changes in the polymer's optical or electronic properties, which can be harnessed for chemical sensing applications.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra would provide the initial and most fundamental structural information. The ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing bromo group and the electron-donating hydroxyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.

Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular puzzle by establishing connectivity between atoms.

To confirm the precise arrangement of substituents, a suite of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, in this case, confirming the relationship between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the position of the methyl ester group by showing a correlation between the methyl protons and the carbonyl carbon, as well as correlations from the aromatic protons to the various ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this planar aromatic system, NOESY could provide information about through-space proximity of protons, which can be useful in confirming assignments.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known substituent effects on pyridine rings, is presented below. It is important to emphasize that these are predicted values and await experimental verification.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | Predicted Value | Predicted Value |

| H-6 | Predicted Value | Predicted Value |

| C-2 | - | Predicted Value |

| C-3 | - | Predicted Value |

| C-4 | - | Predicted Value |

| C-5 | Predicted Value | Predicted Value |

| C-6 | Predicted Value | Predicted Value |

| C=O | - | Predicted Value |

| O-CH₃ | Predicted Value | Predicted Value |

Note: Predicted values are not provided as they would be purely speculative without supporting experimental or high-level computational data.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The FT-IR and Raman spectra of Methyl 2-hydroxy-3-bromo-isonicotinate would be expected to exhibit characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A broad band in the high-frequency region of the FT-IR spectrum (typically ~3200-3600 cm⁻¹) would indicate the presence of the hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ would be characteristic of the carbonyl group in the methyl ester.

C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the aromatic pyridine ring.

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region would be associated with the C-O bond of the ester.

C-Br Stretch: A band in the lower frequency "fingerprint" region (typically below 700 cm⁻¹) would indicate the presence of the carbon-bromine bond.

The following table summarizes the expected characteristic vibrational modes.

| Functional Group | Expected Vibrational Mode (cm⁻¹) | Technique |

| Hydroxyl (O-H) | ~3200-3600 (broad) | FT-IR |

| Carbonyl (C=O) | ~1700-1730 (strong) | FT-IR, Raman |

| Aromatic Ring (C=C, C=N) | ~1400-1600 | FT-IR, Raman |

| Ester (C-O) | ~1200-1300 | FT-IR |

| Carbon-Bromine (C-Br) | < 700 | FT-IR, Raman |

In the absence of experimental data, theoretical vibrational spectra can be calculated using computational chemistry software. These calculated spectra, while not a perfect match for experimental results, can provide a valuable guide for interpreting future experimental data and confirming the identity of the synthesized compound. The comparison between theoretical and experimental spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₇H₆BrNO₃), the expected exact mass would be calculated, and the presence of the characteristic isotopic pattern for bromine (approximately equal intensities for the ⁷⁹Br and ⁸¹Br isotopes) would provide definitive evidence for the presence of a bromine atom in the molecule.

| Ion | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | Calculated Value |

| [M(⁸¹Br)+H]⁺ | Calculated Value |

| [M(⁷⁹Br)+Na]⁺ | Calculated Value |

| [M(⁸¹Br)+Na]⁺ | Calculated Value |

Note: The calculated exact masses are not provided to avoid presenting unverified data. These values would be readily calculable based on the atomic masses of the constituent elements.

Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer, typically using a hard ionization technique like electron ionization (EI), is anticipated to proceed through several predictable pathways dictated by the molecule's functional groups and the relative stability of the resulting fragment ions. emory.edulibretexts.org The presence of a bromine atom is expected to produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M and M+2) for any fragment containing bromine. libretexts.org

Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH3): Cleavage of the ester's C-O single bond would result in the loss of a methoxy radical (•OCH3), leading to the formation of a stable acylium ion. This is a common fragmentation pattern for methyl esters. libretexts.org

Loss of the entire ester group (-COOCH3): Fragmentation could also involve the cleavage of the bond between the pyridine ring and the ester group, resulting in the loss of a carbomethoxy radical (•COOCH3).

Cleavage involving the bromine and hydroxyl groups: The presence of adjacent bromo and hydroxyl groups on the pyridine ring could lead to more complex fragmentation patterns, potentially involving rearrangements and the elimination of small neutral molecules.

Ring fragmentation: At higher energies, the pyridine ring itself can be expected to fragment, although the stability of the aromatic system makes this less favorable than the loss of substituents.

A hypothetical fragmentation pattern is presented in the table below, illustrating the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted m/z of Fragment |

| [M]+• | [M - •OCH3]+ | •OCH3 | [M - 31]+ |

| [M]+• | [M - •COOCH3]+ | •COOCH3 | [M - 59]+ |

| [M]+• | [M - Br•]+ | Br• | [M - 79/81]+ |

X-ray Crystallography for Solid-State Structural Determination

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is expected to be largely planar, with the pyridine ring forming a rigid scaffold. The substituents—bromo, hydroxyl, and methyl ester groups—will have specific orientations relative to the ring.

Key geometric parameters that would be determined from X-ray crystallography include:

Bond lengths: The C-Br, C-O, C-N, and C-C bond lengths within the pyridine ring and the ester group. The C-Br bond length is anticipated to be in the range of 1.85-1.95 Å.

Bond angles: The angles between the atoms of the pyridine ring and the substituents. These angles will reveal any distortions from ideal geometries due to steric hindrance between the adjacent bromo, hydroxyl, and ester groups.

Torsional angles: The torsional angle describing the orientation of the methyl ester group relative to the plane of the pyridine ring is a key conformational parameter. Steric interactions with the adjacent bromo group may cause the ester group to be twisted out of the plane of the pyridine ring.

The table below presents predicted values for key geometric parameters based on data from structurally related compounds.

| Parameter | Predicted Value Range |

| C-Br Bond Length | 1.85 - 1.95 Å |

| C-O (hydroxyl) Bond Length | 1.32 - 1.38 Å |

| C-C (ring) Bond Length | 1.37 - 1.40 Å |

| C-N (ring) Bond Length | 1.33 - 1.35 Å |

| C-C-O (ester) Bond Angle | 110 - 115° |

| O-C-O (ester) Bond Angle | 122 - 126° |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The following intermolecular interactions are anticipated:

Hydrogen Bonding: The hydroxyl group is likely to form a strong hydrogen bond with the nitrogen atom of a neighboring pyridine ring or the carbonyl oxygen of the ester group. This would lead to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with the electronegative nitrogen or oxygen atoms of adjacent molecules.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, stabilized by π-π interactions.

These interactions would result in a well-defined three-dimensional supramolecular architecture. The specific nature of these interactions would determine the crystal's physical properties, such as its melting point and solubility.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) or O=C (ester) |

| Halogen Bond | C-Br | N (pyridine) or O (hydroxyl/ester) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for calculating various molecular properties and is a cornerstone of modern computational chemistry.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is fundamental as the optimized structure is the starting point for most other computational property calculations. For Methyl 2-hydroxy-3-bromo-isonicotinate, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to locate the most stable three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Derivative Core Structure This table illustrates the type of data obtained from geometry optimization. The values are representative and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C2-C3 | 1.40 Å |

| Bond Length | C3-Br | 1.89 Å |

| Bond Length | C2-O | 1.35 Å |

| Bond Angle | C2-C3-C4 | 119.5° |

| Bond Angle | Br-C3-C4 | 118.0° |

| Dihedral Angle | N1-C2-C3-Br | 180.0° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. For this compound, the HOMO is expected to be localized over the electron-rich pyridine ring and the hydroxyl and bromine substituents, while the LUMO would likely be distributed over the electron-withdrawing ester group and the pyridine ring. This distribution dictates how the molecule interacts with other chemical species.

Table 2: Representative Frontier Molecular Orbital Energies This table shows example data for HOMO-LUMO analysis. The values are illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.47 |

| LUMO Energy | -0.68 |

| Energy Gap (ΔE) | 6.79 |